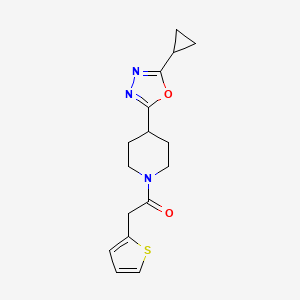

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-14(10-13-2-1-9-22-13)19-7-5-12(6-8-19)16-18-17-15(21-16)11-3-4-11/h1-2,9,11-12H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOGXNNGORTFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the piperidine ring: The oxadiazole intermediate can be reacted with a piperidine derivative through nucleophilic substitution.

Attachment of the thiophene ring: The final step involves the coupling of the piperidine-oxadiazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Hydrazine derivatives of the oxadiazole ring.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of oxadiazole derivatives, including compounds similar to 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone. These derivatives have shown effectiveness against antibiotic-resistant bacteria, including strains of Helicobacter pylori and other nosocomial pathogens. The mechanism often involves the inhibition of bacterial growth through various pathways, which may include disruption of cell wall synthesis or interference with metabolic processes .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies involving similar oxadiazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines by activating pro-apoptotic pathways, such as increasing p53 expression levels and promoting caspase activation . The ability to selectively target cancer cells while sparing normal cells is a crucial area of ongoing research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Modifications to the piperidine and thiophene moieties can significantly impact biological activity. For instance, varying substituents on the thiophene ring may enhance binding affinity to specific biological targets or improve pharmacokinetic properties .

Case Study 1: Antibacterial Activity

A study conducted on a series of oxadiazole derivatives revealed that specific modifications led to enhanced activity against Staphylococcus aureus. The most potent compound exhibited an IC50 value significantly lower than that of standard antibiotics, indicating its potential as a new therapeutic agent .

Case Study 2: Anticancer Efficacy

In vitro testing of oxadiazole derivatives against breast cancer cell lines showed that certain analogs induced significant apoptosis compared to controls. The activation of apoptosis was linked to increased expression of apoptotic markers and decreased viability in treated cells .

Mechanism of Action

The mechanism of action of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (Compounds 22–28)

Structural Differences :

- Heterocycle : Tetrazole (four nitrogen atoms) replaces oxadiazole.

- Substituents : Aryl groups instead of cyclopropyl and thiophene.

Properties and Bioactivity :

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone

Structural Differences :

- Substituents : Mercapto (-SH) group on oxadiazole and pyridine instead of cyclopropyl and thiophene.

Bioactivity :

- Exhibits significant antimicrobial activity (MIC: 30.2–43.2 µg/cm³ ).

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7a–7l)

Structural Differences :

- Heterocycle : Thiadiazole (sulfur and two nitrogen atoms) replaces oxadiazole.

- Backbone: Benzamide and ethylthio linker instead of ethanone-thiophene.

Bioactivity :

- Evaluated as acetylcholinesterase inhibitors.

- Thiadiazoles exhibit distinct electronic properties compared to oxadiazoles, which may alter target binding .

Comparative Analysis Table

Research Findings and Implications

Biological Activity

The compound 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel derivative featuring a unique combination of oxadiazole and thiophene moieties. This structural configuration has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula for this compound is , with a molecular weight of approximately 324.4 g/mol. The IUPAC name indicates the presence of a piperidine ring and a cyclopropyl-substituted oxadiazole, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N6O |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=NN=C(O1)C(C2=CC=CS2)=N(C3CCNCC3)C4=NN=C(O4)C5CC5 |

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a variety of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific activity of this compound has been explored in several studies.

Anticancer Activity

Studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, derivatives of the oxadiazole scaffold demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines (e.g., MCF-7 and U937), with IC50 values in sub-micromolar ranges .

Case Study:

In a study evaluating the efficacy of oxadiazole derivatives, compounds exhibited IC50 values significantly lower than doxorubicin against various cancer cell lines, indicating potential as alternative therapeutic agents .

Antimicrobial Activity

Compounds with the oxadiazole structure have also been reported to possess antimicrobial properties. For example, derivatives have shown effectiveness against Mycobacterium bovis and other pathogenic bacteria . The mechanism often involves inhibition of key enzymes involved in bacterial cell wall synthesis.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition: Interaction with enzymes such as carbonic anhydrases and others critical for cellular function.

- Signal Pathway Modulation: The oxadiazole ring may modulate various signaling pathways leading to apoptosis in cancer cells.

- DNA Interaction: Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes.

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of electron-withdrawing groups on the aromatic systems enhances biological activity. This is evident from studies where modifications led to improved potency against cancer cell lines .

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 5a–b (Oxadiazole derivative) | 10.38 | Anticancer |

| 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridin | 8.25 | Antimicrobial |

| 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-piperidine | 12.00 | Antitumor |

Q & A

Q. What synthetic routes are commonly employed for constructing the 5-cyclopropyl-1,3,4-oxadiazole moiety?

The oxadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives using dehydrating agents like phosphorus pentoxide (P₂O₅) in dry xylene under reflux (6–12 hours). Reaction progress is monitored by TLC, with silica gel plates and ethyl acetate/hexane eluents to confirm completion before workup .

Q. Which spectroscopic methods are critical for structural elucidation?

A combination of ¹H NMR (e.g., thiophene protons at δ 6.5–7.5 ppm), mass spectrometry (EI-MS for molecular ion verification), and IR (carbonyl stretches ~1700 cm⁻¹) is essential. X-ray crystallography, applied to related thiophene-containing ketones, provides definitive stereochemical data .

Q. What purification techniques optimize isolation of the final product?

Recrystallization from ethanol or methanol yields high-purity products (melting points: 191–193°C). Column chromatography with silica gel and gradient elution (hexane to ethyl acetate) resolves challenging byproducts .

Q. How is reaction progress monitored during alkylation of the piperidine ring?

TLC with UV visualization is standard. For example, alkylation of 2-bromo-1-(4-methoxyphenyl)ethanone with piperidine derivatives is tracked using ethyl acetate/hexane (3:7) as the mobile phase .

Q. What precautions stabilize the compound during storage?

Use amber vials and inert atmospheres (N₂) to prevent photodegradation of the thiophene moiety. Accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring detect degradation .

Advanced Questions

Q. How can contradictions in biological activity data be systematically resolved?

Contradictions may arise from polymorphic forms or solvent interactions. Employ DSC to identify polymorphs and standardized solvents (e.g., anhydrous DMSO). Comparative HPLC-purity studies isolate solubility effects from impurities .

Q. What computational strategies predict cytochrome P450 binding affinity?

Molecular docking (AutoDock Vina) with CYP isoform crystal structures (e.g., CYP3A4) and DFT-optimized ligand conformations. Validate predictions via in vitro microsomal assays, correlating ΔG values with experimental half-lives .

Q. How does the thiophene substituent influence nucleophilic acyl substitution reactivity?

The electron-rich thiophene enhances ketone electrophilicity. Hammett plots (comparing σ values for thiophene vs. phenyl) quantify this effect. Control experiments with electron-withdrawing groups (e.g., nitro) validate electronic contributions .

Q. What mechanistic pathways explain byproducts during oxadiazole ring closure?

Competing pathways include incomplete cyclization (yielding open-chain intermediates) or over-oxidation. LC-MS identifies byproducts, while adjusting P₂O₅ stoichiometry and temperature (90–110°C) minimizes side reactions .

Q. How can metabolic stability be enhanced without compromising target affinity?

Introduce steric hindrance (e.g., cyclopropyl groups) near labile sites, guided by LC-MS/MS metabolite identification. Fluorinated analogs reduce CYP-mediated oxidation, as shown in related oxadiazole derivatives .

Q. What synthetic modifications improve selectivity for kinase targets?

Structure-activity relationship (SAR) studies suggest substituting the piperidine nitrogen with electron-withdrawing groups (e.g., sulfonyl) or optimizing the thiophene-ethanone linker length to enhance kinase binding pockets .

Q. How are regiochemical outcomes controlled during heterocyclic ring formation?

Regioselectivity in oxadiazole synthesis is governed by reaction conditions. For example, POCl₃ in refluxing acetonitrile favors 1,3,4-oxadiazole over 1,2,4-isomers, as demonstrated in analogous systems .

Methodological Notes

- Synthesis Optimization : Use anhydrous conditions (dry DMF) during alkylation to prevent hydrolysis. Quench excess reagents with ice-cold NaOH to minimize side reactions .

- Analytical Cross-Validation : Cross-reference NMR data with X-ray structures (e.g., monoclinic crystal system, β = 91.559° for thiophene derivatives) to confirm stereochemistry .

- Data Interpretation : Address spectral contradictions (e.g., unexpected MS fragments) by repeating analyses under controlled humidity and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.